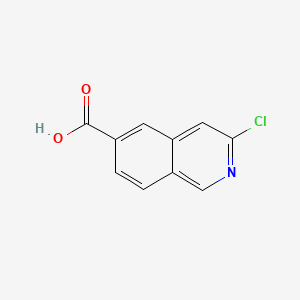

3-Chloroisoquinoline-6-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHYBNUDOGWNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established and Emerging Synthetic Routes to 3-Chloroisoquinoline-6-carboxylic Acid

The creation of the this compound framework involves sophisticated chemical strategies to ensure the correct arrangement of atoms and functional groups.

The construction of the fundamental isoquinoline (B145761) ring system is a critical first step. A variety of methods have been developed, ranging from classic named reactions to modern transition-metal-catalyzed processes. nih.gov

Established approaches often involve the cyclization of appropriately substituted precursors. For instance, the Pomeranz–Fritsch–Bobbitt synthesis, and modifications thereof, can be employed to form the tetrahydroisoquinoline core, which can then be aromatized. nih.govmdpi.com Another classical approach is the Bischler-Napieralski reaction, followed by reduction. nih.gov

More contemporary methods offer increased efficiency and functional group tolerance. Transition metal-mediated cascade reactions, for example, provide powerful tools for assembling the isoquinoline skeleton. nih.gov Rhodium(III)-catalyzed C-H annulation of oximes with alkynes represents an advanced strategy for synthesizing substituted isoquinolines. rsc.org Palladium-catalyzed reactions are also prevalent, such as the cascade oxidative addition for building isoquinolinone derivatives which can be further modified. nih.gov An innovative one-pot aryne acyl-alkylation/condensation procedure has also been reported for the synthesis of 3-hydroxyisoquinolines from β-ketoesters, which could potentially be adapted. rsc.org

A summary of key strategies is presented below:

Table 1: Strategic Approaches for Isoquinoline Core Synthesis| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Pomeranz–Fritsch–Bobbitt | Cyclization of a benzylamine (B48309) derivative with an acetal. | Classical method for tetrahydroisoquinolines. nih.govmdpi.com |

| Bischler-Napieralski | Cyclization of a β-phenylethylamide using a dehydrating agent. | Leads to a dihydroisoquinoline, which is then typically reduced or oxidized. nih.gov |

| Transition Metal Catalysis | Cascade reactions using catalysts like Palladium (Pd) or Rhodium (Rh). | High efficiency and functional group tolerance. nih.govrsc.org |

| Aryne Chemistry | Acyl-alkylation/condensation using aryne intermediates. | Provides rapid access to complex isoquinoline structures. rsc.org |

With the isoquinoline core in place, the next challenge is the regioselective introduction of the chlorine atom at the C-3 position and the carboxylic acid group at the C-6 position.

The chlorination step can be achieved through various methods. One approach involves the use of halogenating agents like phosphorus pentachloride (PCl₅). A more refined and regioselective method is the chlorination of an isoquinoline N-oxide intermediate. Reagents such as triphenylphosphine (B44618) in combination with trichloroacetonitrile (B146778) (PPh₃/Cl₃CCN) have been shown to be effective for the C-2 chlorination of N-oxides, which corresponds to the C-3 position in the final isoquinoline product after removal of the N-oxide. researchgate.netresearchgate.net

The introduction of the carboxylic acid group at the C-6 position can be accomplished in several ways. One common method is the oxidation of a pre-existing methyl group at the C-6 position using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). Alternatively, a carboxylation reaction can be performed. This can involve the reaction of a suitably functionalized isoquinoline, such as 3-chloroisoquinoline, with carbon dioxide under high pressure and temperature in the presence of a catalyst. Another route starts from precursors like 6-methyl-2,3-dichloroquinoline, which undergoes carbonylation followed by selective decarboxylation to yield the desired carboxylic acid. google.com Enzymatic carboxylation is an emerging, highly regioselective method that could potentially be applied to phenol-containing isoquinoline precursors. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, solvent, catalyst, and reaction time.

For instance, in oxidation reactions to form the carboxylic acid, precise temperature control is necessary to prevent side reactions and degradation of the starting material. In palladium-catalyzed coupling reactions, the choice of ligand, base, and solvent can dramatically influence the outcome and yield. nih.gov The synthesis of related halogenated quinoline (B57606) carboxylic acids has shown that controlling the concentration of reagents and the rate of addition is critical. For example, the oxidation of a methyl group to a carboxylic acid using nitric acid and a vanadium catalyst requires careful management of temperature and gas flow rates to achieve high yields. google.com Microwave heating can sometimes be employed to accelerate reaction rates and improve yields, as demonstrated in the synthesis of related fluorinated isoquinolines. rsc.org

Functionalization and Derivatization Strategies for Analogues

The chemical reactivity of this compound allows for its use as a scaffold for creating a library of analogue compounds. The carboxylic acid group is a particularly useful handle for further chemical transformations.

The carboxylic acid moiety can be readily converted into other functional groups, most notably esters and amides, to produce a diverse range of derivatives.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification is a classic and widely used method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess, or the water formed during the reaction is removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com Another method involves using an acetyl chloride/alcohol reagent, which can be effective for forming esters under mild conditions. nih.gov

Table 2: Common Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |

| Acetyl Chloride Method | Alcohol, Acetyl Chloride | Can be a rapid and simple procedure for ester formation. nih.gov |

Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is a cornerstone of medicinal chemistry and materials science. scilit.com Direct reaction is often inefficient, so the carboxylic acid is typically activated first. A variety of coupling agents have been developed for this purpose. lookchemmall.comiajpr.commdpi.com Thionyl chloride (SOCl₂) can be used in a one-pot synthesis to form amides, even with sterically hindered amines. rsc.org Other modern coupling agents include phosphonitrilic chloride trimer (PNT) and (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which facilitate amide bond formation under mild conditions in good to excellent yields. lookchemmall.comiajpr.com These methods allow for the conjugation of this compound to a wide array of amine-containing molecules.

Table 3: Selected Amidation Reagents

| Reagent | Description | Advantages |

|---|---|---|

| Thionyl Chloride (SOCl₂) | A common and effective activating agent. | Good for a one-pot synthesis; effective for hindered amines. rsc.org |

| Phosphonitrilic Chloride (PNT) | A trimeric phosphazene-based reagent. | Efficient for both aromatic and aliphatic carboxylic acids under mild conditions. iajpr.com |

| (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | A specialized coupling agent. | Efficient and selective for amidation under basic conditions. lookchemmall.com |

Chemical Transformations at the Carboxylic Acid Group

Decarboxylation Pathways and Associated Mechanistic Insights

Decarboxylation is a chemical reaction that removes a carboxyl group (–COOH) and releases carbon dioxide (CO₂). wikipedia.org While simple carboxylic acids are often resistant to decarboxylation, the reaction is facilitated by specific structural features within the molecule, such as the presence of electron-withdrawing groups at the α-carbon or a β-carbonyl group. wikipedia.orglibretexts.org For aromatic and heteroaromatic carboxylic acids like this compound, decarboxylation typically requires elevated temperatures or the presence of a catalyst. libretexts.org

Mechanistically, the thermal decarboxylation of heteroaromatic acids can proceed through various pathways. One common mechanism for acids with an adjacent double-bonded group involves a cyclic elimination process. libretexts.org The stability of the resulting carbanion intermediate is a crucial factor; the isoquinoline ring system can help stabilize a negative charge, thus facilitating the loss of CO₂. youtube.com

In the context of modern synthetic chemistry, decarboxylation is often employed as a key step in cross-coupling reactions, where the carboxylic acid group serves as a readily available and stable surrogate for an organometallic reagent. wikipedia.org In these metal-catalyzed decarboxylative coupling reactions, a carboxylic acid is reacted with an organic halide to form a new carbon-carbon bond. wikipedia.org For heteroaromatic compounds, a proposed mechanism involves the initial oxidative addition of an aryl halide to a palladium catalyst, followed by electrophilic palladation at a carbon atom of the heteroaromatic carboxylic acid, and subsequent expulsion of CO₂. wikipedia.org This methodology allows for the synthesis of complex molecules from ubiquitous and relatively inexpensive carboxylic acid starting materials. wikipedia.orggoogle.com

Reduction and Oxidation Reactions of the Carboxylic Acid

The carboxylic acid functional group in this compound can undergo both reduction and oxidation, leading to a variety of derivatives.

Reduction Reactions The carboxyl group is readily reduced to a primary alcohol and, under controlled conditions, to an aldehyde. This transformation is fundamental in synthetic chemistry for accessing different functional group manifolds. A common method for the reduction of carboxylic acids to primary alcohols involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. rsc.org A more recent development is the deoxygenative hydroboration, which can proceed under catalyst-free and solvent-free conditions, offering a facile and high-yielding protocol for this conversion. rsc.org The reduction of this compound would yield (3-chloroisoquinolin-6-yl)methanol. The partial reduction to the corresponding aldehyde, 3-chloroisoquinoline-6-carbaldehyde, is more challenging but can be achieved using specific reagents that can stop the reaction at the intermediate stage.

Oxidation Reactions Carboxylic acids are in a high oxidation state, making their further oxidation less common than their reduction. However, oxidative decarboxylation represents a significant oxidative pathway where the carboxyl group is replaced, often leading to the formation of radicals or organometallic intermediates that can be trapped. libretexts.org For instance, the Hunsdiecker reaction involves the oxidative decarboxylation of silver salts of carboxylic acids in the presence of halogens to produce alkyl or aryl halides. libretexts.org Another key process is the Kolbe electrolysis, where the electrolysis of a carboxylate salt generates a radical species via anodic oxidation, which then decarboxylates. libretexts.org These methods highlight how the carboxylic acid can be removed under oxidative conditions to functionalize the molecule at that position.

Reactions Involving the Chloro Substituent

The chlorine atom at the C-3 position of the isoquinoline ring is a versatile handle for introducing structural diversity. It primarily participates in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly on electron-deficient aromatic systems. masterorganicchemistry.comlibretexts.org The isoquinoline ring, being a heteroaromatic system containing an electronegative nitrogen atom, is inherently electron-poor. This electronic property is further enhanced by the electron-withdrawing carboxylic acid group at the C-6 position, making the ring susceptible to attack by nucleophiles. libretexts.orgopenstax.org

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. openstax.orgorganicchemistrytutor.com The negative charge in this intermediate is delocalized, and this stabilization is most effective when electron-withdrawing groups are positioned ortho or para to the site of attack. libretexts.orgopenstax.org Subsequently, the chloride ion is expelled as the leaving group, restoring the aromaticity of the ring. A wide range of nucleophiles can be employed in these reactions, allowing for the synthesis of diverse derivatives.

| Nucleophile | Product Structure | General Conditions |

| Amine (R-NH₂) | 3-Amino-isoquinoline-6-carboxylic acid derivative | Base, heat |

| Alkoxide (R-O⁻) | 3-Alkoxy-isoquinoline-6-carboxylic acid derivative | Base (e.g., NaH, K₂CO₃) |

| Thiolate (R-S⁻) | 3-Thioether-isoquinoline-6-carboxylic acid derivative | Base, heat |

| Azide (N₃⁻) | 3-Azido-isoquinoline-6-carboxylic acid | Solvent (e.g., DMF) |

This table presents generalized SNAr reactions based on established chemical principles. organicchemistrytutor.commdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group at the C-3 position serves as an excellent electrophilic partner.

Suzuki Coupling: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. organic-chemistry.org The reaction of this compound with various aryl or vinyl boronic acids can generate 3-aryl or 3-vinyl isoquinoline derivatives, which are important scaffolds in medicinal chemistry. The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed and copper-cocatalyzed cross-coupling of an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org It is one of the most reliable methods for constructing C(sp²)–C(sp) bonds, leading to arylalkynes. nih.gov This reaction allows for the introduction of an alkynyl moiety at the C-3 position of the isoquinoline core. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgnih.gov This reaction is particularly useful for the synthesis of substituted alkenes, often with high stereoselectivity for the trans isomer. organic-chemistry.org The C-3 chloro substituent can react with a variety of alkenes, such as styrenes or acrylates, to introduce a vinyl group onto the isoquinoline ring. The mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

| Reaction Type | Coupling Partner Example | Catalyst System (Typical) | Product Structure Example |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenylisoquinoline-6-carboxylic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)isoquinoline-6-carboxylic acid |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-(Styryl)isoquinoline-6-carboxylic acid |

This table illustrates representative cross-coupling reactions. wikipedia.orgwikipedia.orgnih.gov

Modifications of the Isoquinoline Ring System for Structural Diversity

Beyond functionalization at the chloro and carboxylic acid positions, the core isoquinoline ring system can be modified to generate greater structural diversity, leading to compounds with distinct chemical and biological properties.

One of the most significant modifications is the reduction of the aromatic isoquinoline ring to a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold. The THIQ framework is a privileged structure found in numerous natural products and pharmacologically active molecules. mdpi.com The reduction can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) or transfer hydrogenation. This transformation introduces chirality at the C-1 position, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity. mdpi.com

Another strategy for achieving structural diversity is the construction of fused heterocyclic systems. Starting from functionalized chloroquinolines or isoquinolines, additional rings can be annulated onto the core structure. For example, treatment of 2-chloroquinoline (B121035) derivatives with heterocyclic amines can lead to the formation of tetracyclic systems like pyrimido[4,5-b]quinolines. nih.gov Similar synthetic strategies can be envisioned for this compound, where the chloro and carboxylic acid groups can serve as anchor points for building complex, polycyclic architectures. These modifications fundamentally alter the shape, size, and electronic properties of the parent molecule, opening avenues to new classes of compounds. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for confirming the constitution and stereochemistry of 3-Chloroisoquinoline-6-carboxylic acid. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed conformational picture can be developed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-13 ppm range, due to deshielding and hydrogen bonding. libretexts.org The aromatic protons on the isoquinoline (B145761) core will resonate in the 7.5-9.0 ppm region. The specific positions are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen heteroatom, and the carboxylic acid group. Protons closer to these groups will be shifted further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. libretexts.org Carbons in the aromatic isoquinoline ring will appear between approximately 120 and 150 ppm. The carbon atom bonded to the chlorine (C3) will experience a direct electronic effect, influencing its chemical shift.

Conformational Analysis: While the isoquinoline ring system is rigid, the primary conformational freedom in this molecule involves the orientation of the carboxylic acid group relative to the ring. Nuclear Overhauser Effect (NOE) experiments can be used to probe through-space proximity between the carboxylic acid proton and nearby protons on the isoquinoline ring, helping to define the preferred spatial arrangement in solution. The study of related heterocyclic systems, such as nipecotic acid derivatives, demonstrates the power of NMR in determining conformational equilibria, even in seemingly rigid structures. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for functional groups and analysis of similar heterocyclic compounds. libretexts.orglibretexts.orgnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| COOH | ~12.0 (broad singlet) | ~168 | Chemical shift is concentration and solvent dependent. libretexts.org |

| H1 | ~9.0 | - | Downfield due to proximity to nitrogen. |

| H4 | ~8.2 | - | Influenced by adjacent chlorine and nitrogen. |

| H5 | ~8.5 | - | Peri-interaction with H4. |

| H7 | ~8.3 | - | Adjacent to the carboxylic acid group. |

| H8 | ~7.8 | - | |

| C1 | - | ~152 | |

| C3 | - | ~148 | Attached to electronegative chlorine. |

| C4 | - | ~120 | |

| C4a | - | ~136 | Bridgehead carbon. |

| C5 | - | ~130 | |

| C6 | - | ~132 | Attached to the carboxylic acid group. |

| C7 | - | ~128 | |

| C8 | - | ~129 | |

| C8a | - | ~127 | Bridgehead carbon. |

Mass Spectrometry for Reaction Pathway Elucidation and Product Characterization

Mass spectrometry (MS) is a critical technique for verifying the molecular weight and elemental composition of this compound. It is also instrumental in tracking reaction progress and identifying byproducts by analyzing the mass-to-charge ratio (m/z) of ionized molecules.

Using high-resolution mass spectrometry (HRMS), the exact mass of the compound can be determined, allowing for the confirmation of its molecular formula, C₁₀H₆ClNO₂. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M-H]⁻, can be calculated and compared with experimental data to increase confidence in the identification. uni.lu

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides structural information. For aromatic carboxylic acids, characteristic fragmentation pathways include the initial loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which appear as two peaks separated by approximately 2 Da with a relative intensity ratio of about 3:1. This isotopic signature is a powerful diagnostic tool in the characterization of chlorinated compounds.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Data sourced from PubChem predictions). uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₇ClNO₂]⁺ | 208.01599 |

| [M-H]⁻ | [C₁₀H₅ClNO₂]⁻ | 206.00143 |

| [M+Na]⁺ | [C₁₀H₆ClNO₂Na]⁺ | 229.99793 |

| [M+H-H₂O]⁺ | [C₁₀H₅ClNO]⁺ | 190.00597 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

For this compound, a successful crystal structure determination would reveal the planarity of the isoquinoline ring system. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. Given the presence of the carboxylic acid group, strong intermolecular hydrogen bonds are expected, likely forming centrosymmetric dimers where the carboxyl groups of two molecules interact (O-H···O=C). researchgate.net This dimerization is a common structural motif for carboxylic acids in the solid state.

Additionally, other weaker interactions, such as π-π stacking between the aromatic isoquinoline rings and potential C-H···O or C-H···N hydrogen bonds, would be identified. Analysis of the crystal structure of the related compound 2-Chloroquinoline-3-carboxylic acid shows the formation of a two-dimensional network stabilized by O-H···N and C-H···O hydrogen bonds, a motif that could also be present in the crystal lattice of this compound. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad O-H stretching band is anticipated from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common to carboxylic acids. orgchemboulder.com The carbonyl (C=O) stretching vibration will appear as a strong, sharp band. For an aromatic carboxylic acid, this peak typically falls in the 1710-1680 cm⁻¹ range due to conjugation. spectroscopyonline.com Other significant peaks include the C-O stretch (around 1320-1210 cm⁻¹) and a broad O-H bend (wag) near 900 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-Cl stretching vibration is expected in the 840-500 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch gives a strong signal. The aromatic ring vibrations (C=C stretching) in the 1600-1450 cm⁻¹ region are usually strong and well-defined, providing a clear fingerprint for the isoquinoline core.

Shifts in the positions and broadening of the O-H and C=O bands can provide evidence for the extent and nature of hydrogen bonding in different physical states or solvents. Studies on similar molecules have shown that experimental and calculated spectra can show good correlation, allowing for detailed assignment of vibrational modes. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on standard group frequencies for organic molecules. orgchemboulder.comspectroscopyonline.commdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| C=C / C=N Stretch | Aromatic/Isoquinoline Ring | 1620 - 1450 | Medium-Strong |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium, Broad |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Wag | Carboxylic Acid | 960 - 900 | Medium, Broad |

| C-Cl Stretch | Chloroalkene | 840 - 800 | Medium-Strong |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-Chloroisoquinoline-6-carboxylic acid. These calculations provide a foundational understanding of the molecule's reactivity and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO is influenced by the electron-withdrawing nature of the nitrogen atom in the isoquinoline (B145761) ring, the chloro substituent, and the carboxylic acid group. The HOMO is expected to be distributed over the electron-rich regions of the aromatic system, while the LUMO is likely to be localized on the electron-deficient pyridine (B92270) ring and influenced by the chloro and carboxylic acid substituents. This distribution helps in identifying the most probable sites for electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Isoquinoline Derivative (Note: This table presents illustrative data for a substituted isoquinoline based on general principles, as specific calculations for this compound are not publicly available.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

The locations of the HOMO and LUMO can be visualized to pinpoint reactive sites. For instance, a nucleophilic attack would likely target the areas where the LUMO is concentrated, while an electrophilic attack would be directed towards regions with a high HOMO density.

Electrostatic Potential (ESP) mapping is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. It helps in predicting how a molecule will interact with other molecules, including biological targets. The ESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, usually in shades of blue).

In the case of this compound, the ESP map would reveal a negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group, making these sites favorable for interactions with positive charges or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid and regions near the chloro substituent would exhibit a positive potential, indicating sites for interaction with negative charges or hydrogen bond acceptors. This information is crucial for predicting how the molecule might bind to a receptor's active site.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the influence of the surrounding solvent on its structure and dynamics.

The primary source of conformational flexibility in this molecule is the rotation around the C-C bond connecting the carboxylic acid group to the isoquinoline ring. MD simulations can explore the potential energy surface associated with this rotation, revealing the most stable conformations (conformational landscapes). In aqueous solution, the carboxylic acid group is expected to be solvated by water molecules through hydrogen bonding, which will significantly influence its preferred orientation relative to the isoquinoline ring.

MD simulations can also shed light on how the molecule interacts with its solvent environment. The solvation shell around the molecule can be analyzed to understand the extent of hydration and the specific interactions between the solute and solvent molecules. This is particularly important for predicting the molecule's solubility and its behavior in biological systems.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules (excluding clinical efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is extensively used in drug discovery to screen for potential drug candidates. For this compound, molecular docking can be employed to predict its binding mode within the active site of a target protein.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their complementarity and interaction energies. The scoring functions used in docking algorithms estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein.

The interactions predicted by molecular docking for this compound would likely involve hydrogen bonds between its carboxylic acid group and polar amino acid residues in the binding site, as well as potential halogen bonding from the chloro group and π-π stacking interactions from the isoquinoline ring.

Table 2: Illustrative Molecular Docking Results for an Isoquinoline-based Inhibitor with a Kinase Target (Note: This table presents hypothetical data to illustrate the output of a molecular docking study.)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp145, Lys72 |

| Hydrophobic Interactions | Leu23, Val31, Ala52 |

| Halogen Bond Interactions | Tyr120 |

These predictions, while not a substitute for experimental data, provide valuable hypotheses about the molecular basis of the ligand's interaction with its target, which can guide the design of more potent analogs.

Reaction Mechanism Investigations via Computational Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions by locating and characterizing the transition states. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) of the chlorine atom.

By calculating the potential energy surface for the reaction pathway, the transition state structure can be identified. The energy barrier of the reaction, which is the difference in energy between the reactants and the transition state, can then be determined. This information is crucial for understanding the reactivity of the chloro group and predicting the conditions under which it can be displaced by a nucleophile.

Computational studies can also elucidate the role of the carboxylic acid group and the nitrogen atom in the isoquinoline ring in modulating the reactivity of the C-Cl bond. The electron-withdrawing nature of these groups is expected to activate the ring towards nucleophilic attack, facilitating the substitution reaction. The analysis of the transition state geometry provides detailed insights into the bond-breaking and bond-forming processes that occur during the reaction.

Exploration of Biological and Biochemical Interactions in Vitro and Mechanistic Focus

Enzyme Inhibition and Activation Mechanisms (e.g., Kinases, Proteases, Carbonic Anhydrases)

While direct studies on 3-Chloroisoquinoline-6-carboxylic acid are not prominent in the reviewed literature, research on analogous structures provides insight into potential enzyme-inhibiting capabilities. The general class of quinoline (B57606) carboxylic acids has been identified as a source of potent enzyme inhibitors. nih.govnih.gov

For instance, derivatives of the isomeric quinoline-3-carboxylic acid have been investigated as inhibitors of protein kinase CK2. nih.gov Similarly, certain quinazoline (B50416) derivatives bearing a carboxylic acid moiety have been shown to act as inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.gov Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes. nih.govwikipedia.orgopenaccessjournals.com Proteases, which are essential for viral replication and cellular protein degradation, are also a target for related heterocyclic compounds. nih.gov

Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. Such analyses typically determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

For the broader class of quinoline carboxylic acid derivatives, inhibitory activities against protein kinase CK2 have been quantified, with some compounds showing IC50 values in the low micromolar range (0.65 to 18.2 μM). nih.gov In the context of carbonic anhydrase inhibition, novel anilinoquinazoline-based carboxylic acids have demonstrated varied inhibitory activities against different human carbonic anhydrase (hCA) isoforms. nih.gov Kinetic data for the specific inhibition of kinases, proteases, or carbonic anhydrases by this compound is not detailed in the available search results.

Table 1: Kinase Inhibition by Related Quinolone Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 |

This table presents data for related compound classes to provide context. nih.gov

Molecular docking and in silico studies are often employed to predict how a compound might interact with the active site of an enzyme. These studies can reveal key binding interactions, such as hydrogen bonds or hydrophobic interactions with specific amino acid residues within the catalytic site. aimspress.commdpi.com

For example, molecular docking of novel quinazoline-based Aurora A kinase inhibitors suggested that a terminal carboxylic group could provide a hydrogen bond donor/acceptor environment similar to other known binding motifs, potentially resulting in significant binding interactions with key amino acid residues in the active site. mdpi.com The catalytic triads of proteases, which are critical for their function, are common targets for such binding interactions. healthbiotechpharm.org Specific studies detailing the active site interactions for this compound were not found.

Receptor Binding Assays and Ligand Interaction Profiling (e.g., Agonist/Antagonist Activity)

The isoquinoline (B145761) scaffold is known to interact with various receptors. For example, studies on 6-substituted decahydroisoquinoline-3-carboxylic acids have identified potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov Another related compound, 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been investigated for its binding to mu and delta opioid receptors. nih.gov

Furthermore, a class of G protein-coupled receptors, known as hydroxy-carboxylic acid (HCA) receptors, are activated by various endogenous hydroxy-carboxylic acid metabolites. nih.govfrontiersin.org These findings suggest that the isoquinoline-carboxylic acid framework has the potential for receptor interaction. However, receptor binding assays and specific agonist or antagonist profiles for this compound are not described in the provided search results.

Cellular Pathway Modulation in Model Systems (e.g., Cell Growth Inhibition, Gene Expression Modulation)

Compounds containing quinoline and isoquinoline cores are known to affect various cellular pathways, leading to outcomes such as the inhibition of cell proliferation and apoptosis. nih.govresearchgate.net These effects are often mediated through the modulation of key signaling proteins and transcription factors.

The antiproliferative potential of quinoline and isoquinoline derivatives has been evaluated against numerous human cancer cell lines. nih.gov For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been assessed for their in vitro activity against cancer cell lines such as MCF-7 (breast) and K562 (leukemia). nih.gov Similarly, 3-arylisoquinolinone analogs have demonstrated significant growth inhibition in a panel of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net

While these studies underscore the potential of the broader chemical class, specific data on the antiproliferative and cytostatic effects of this compound on established cell lines, including IC50 values, are not available in the reviewed literature.

Table 2: Antiproliferative Activity of Related 3-Arylisoquinolinone Analogs

| Cell Line | Compound | IC50 (µM) after 96h |

|---|---|---|

| MCF-7 (Breast) | meta-OCH3 analog | 0.4 - 0.8 |

| MDA-MB-231 (Breast) | meta-OCH3 analog | 0.4 - 0.8 |

| HepG2 (Liver) | meta-OCH3 analog | 0.4 - 0.8 |

| A549 (Lung) | meta-OCH3 analog | 0.4 - 0.8 |

| HCT116 (Colon) | meta-OCH3 analog | 0.4 - 0.8 |

This table shows representative data for related compounds to illustrate the potential activity of the scaffold. researchgate.net

The isoquinoline and quinoline scaffolds are associated with significant antimicrobial properties. researchgate.net Research has demonstrated the antibacterial activity of various derivatives against both Gram-positive and Gram-negative bacteria. nih.gov

A notable study on isoquinoline-3-carboxylic acid (IQ3CA) showed significant antibacterial activity against several plant pathogenic bacteria, with EC50 values ranging from 8.38 to 17.35 μg/mL. researchgate.net The mechanism of action for IQ3CA was suggested to involve the destruction of cell membrane integrity. researchgate.net The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. nih.govresearchgate.net While the isoquinoline-carboxylic acid structure is a promising lead for developing antibacterial agents, specific MIC values for this compound against pathogenic microorganisms have not been reported in the available literature.

Table 3: Antibacterial Activity of Isoquinoline-3-Carboxylic Acid (IQ3CA)

| Pathogen | EC50 (µg/mL) |

|---|---|

| Ralstonia solanacearum | 8.38 - 17.35 |

| Acidovorax citrulli | 8.38 - 17.35 |

| Xanthomonas oryzae pv. oryzicola | 8.38 - 17.35 |

| Xanthomonas campestris pv. campestris | 8.38 - 17.35 |

This table presents data for a related parent compound to provide context. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Target Interactions

The biological activity of isoquinoline and quinoline derivatives is profoundly influenced by the nature and position of various substituents on the core heterocyclic structure. While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on analogous compounds.

Investigations into related quinoline carboxylic acids have identified critical regions on the molecule where substitutions significantly modulate biological activity. For instance, in a study of quinoline 4-carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase, three key areas were highlighted: the C(2) position, where bulky, hydrophobic groups are often necessary; the C(4) position, which generally requires a carboxylic acid or a corresponding salt for activity; and the benzo portion of the quinoline ring, where specific substitutions can enhance potency. nih.gov

For isoquinoline derivatives, the nature of substituents also plays a pivotal role. In a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, the addition of fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates resulted in notable bactericidal activity. nih.gov Specifically, chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, demonstrated the greatest antifungal activity. nih.gov This suggests that the presence and position of halogen atoms, such as the chlorine at the 3-position in this compound, are likely to be significant determinants of biological function.

The table below illustrates hypothetical SAR trends for a generic isoquinoline-6-carboxylic acid scaffold, based on findings from related compound classes.

| Position of Substitution | Type of Substituent | Anticipated Impact on Potency |

| C1 | Bulky hydrophobic group | Potential increase in affinity for hydrophobic binding pockets |

| C3 | Halogen (e.g., Chlorine) | May enhance membrane permeability and electronic properties |

| C4 | Small alkyl group | Could modulate steric interactions within a binding site |

| C7 | Hydrogen bond donor/acceptor | Potential for specific interactions with target residues |

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For classes of compounds like quinoline and isoquinoline derivatives, this technique is instrumental in designing novel ligands with improved potency and selectivity.

A pharmacophore model for a related class of compounds, quinoline-3-carbohydrazides with antioxidant activity, was developed based on known active agents. nih.gov This model identified key features including an aromatic ring and several hydrogen bond acceptors as crucial for activity. nih.gov Such a model serves as a template for the virtual screening of compound libraries to identify new potential antioxidants. nih.gov

While a specific pharmacophore model for this compound has not been detailed, a hypothetical model can be proposed based on its structure. Key features would likely include:

A hydrogen bond acceptor: The carboxylic acid group at the 6-position.

An aromatic ring system: The isoquinoline core.

A halogen feature: The chlorine atom at the 3-position, which can participate in halogen bonding or influence the electronic properties of the ring system.

These features could be used to design new molecules with potentially similar or enhanced biological activities.

DNA/RNA Interaction Studies (e.g., Intercalation, Binding Affinities)

The planar aromatic structure of isoquinoline and quinoline derivatives makes them prime candidates for interaction with nucleic acids. Studies on related compounds have shed light on the potential mechanisms of these interactions.

Research on 2,4-disubstituted quinoline-3-carboxylic acid derivatives has suggested that these molecules can act as DNA minor groove-binding agents. nih.gov In-silico studies of these compounds with a DNA dodecanucleotide sequence indicated binding within the A/T-rich minor groove. nih.gov The substitution at the 2nd position, a carbonyl group, was identified as a potential hydrogen bond donor/acceptor for interactions with adenine (B156593) and guanine (B1146940) bases. nih.gov

While direct intercalation (the insertion of a planar molecule between DNA base pairs) is a common mode of action for many aromatic compounds, the evidence for quinoline-3-carboxylic acids points more towards groove binding. The specific binding mode and affinity of this compound to DNA or RNA have not been empirically determined. However, based on its structural similarity to other DNA-binding quinolines, it is plausible that it could also interact with the minor groove of DNA. The carboxylic acid moiety could play a role in directing this interaction through hydrogen bonding with the phosphate (B84403) backbone or the bases within the groove. Further biophysical studies, such as fluorescence displacement assays and viscosity measurements, would be necessary to confirm the precise nature and strength of this interaction. ekb.eg

Analytical Chemistry Methodologies for Research Application

Chromatographic Separation Techniques for Purity Assessment and Isolation of Analogues

Chromatography is an indispensable tool for assessing the purity of 3-Chloroisoquinoline-6-carboxylic acid and for isolating it from reaction mixtures, byproducts, or potential analogues. The selection of the appropriate chromatographic technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging a nonpolar stationary phase and a polar mobile phase.

Method development for this compound involves the systematic optimization of several chromatographic parameters to achieve adequate separation from impurities with good peak shape and reasonable analysis time. youtube.com Key parameters include the choice of column, mobile phase composition, pH, flow rate, and detection wavelength. Given the aromatic nature of the isoquinoline (B145761) core, UV detection is highly effective. nih.gov A C18 column is a common choice for the stationary phase, providing effective retention for moderately polar compounds. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of an acid modifier like trifluoroacetic acid (TFA) is often necessary to ensure good peak symmetry and consistent retention times by suppressing the ionization of the carboxylic acid group. nih.gov

Validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability for the intended application. europa.eumdpi.com This process assesses specificity, linearity, accuracy, precision, and sensitivity. nih.gov

Below are tables detailing a typical set of HPLC method parameters and validation results for the analysis of this compound, based on established methods for similar heterocyclic compounds. nih.gov

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV/Vis Detector |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |

| Gradient | 0-20 min, 40% B; 20-25 min, 40-80% B; 25-30 min, 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 270 nm |

| Injection Vol. | 10 µL |

| Diluent | Acetonitrile/Water (1:1) with 0.1% TFA |

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak purity > 0.99 |

| Linearity (r²) | 0.9998 | r² ≥ 0.999 |

| Range | 0.1 - 1.0 mg/mL | - |

| Accuracy (% Recovery) | 99.2% - 100.8% | 98.0% - 102.0% |

| Precision (RSD%) | ≤ 1.5% | RSD ≤ 2.0% |

| LOD | 0.15 µg/mL | - |

| LOQ | 0.50 µg/mL | - |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. nih.gov However, this compound, with its polar carboxylic acid group, exhibits low volatility and is not directly suitable for GC analysis. restek.com Therefore, a chemical derivatization step is required to convert the non-volatile analyte into a volatile derivative. libretexts.org

The primary target for derivatization is the active hydrogen of the carboxylic acid group. libretexts.org Common derivatization strategies include:

Silylation: This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.comusherbrooke.ca The resulting TMS esters are significantly more volatile and thermally stable. libretexts.org

Alkylation/Esterification: This involves converting the carboxylic acid into an ester, for example, a methyl ester, using reagents such as BF₃-methanol. restek.com Esterification yields derivatives that are less polar and exhibit improved chromatographic behavior. libretexts.org

Acylation: This method introduces an acyl group, though it is more commonly used for alcohols and amines. researchgate.net

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivative from other components in the mixture based on its boiling point and interaction with the capillary column stationary phase. The separated component then enters the mass spectrometer, which provides mass spectral data. Electron ionization (EI) is commonly used, generating a reproducible fragmentation pattern that serves as a chemical fingerprint for the compound, allowing for structural confirmation and identification through library matching. psu.edu Chemical ionization (CI) can also be used to provide softer ionization, often yielding a more prominent molecular ion peak which helps in determining the molecular weight of the derivative. nih.gov

Table 3: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Typical Conditions | Derivative Formed |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | 60-100 °C for 30-60 min restek.com | Trimethylsilyl (TMS) ester |

| Alkylation | BF₃-Methanol | 50-60 °C for ~60 min restek.com | Methyl ester |

| Alkylation | PFBBr (Pentafluorobenzyl bromide) | Reaction with PFBBr in the presence of a base researchgate.net | Pentafluorobenzyl (PFB) ester |

Electrochemical Analysis for Redox Behavior Studies

Electrochemical methods are employed to investigate the redox properties of this compound. These techniques provide valuable information on the oxidation and reduction potentials of the molecule, which can be related to its electronic structure and potential reactivity in electron transfer processes. mdpi.com

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for studying the redox behavior of chemical species. researchgate.net The experiment involves scanning the potential of a working electrode (e.g., glassy carbon) linearly with time in a solution containing the analyte and a supporting electrolyte. The resulting plot of current versus potential is known as a cyclic voltammogram.

For this compound, CV can reveal the potentials at which the molecule is oxidized and reduced. The isoquinoline ring system is electroactive. nih.gov The presence of the electron-withdrawing chlorine atom and carboxylic acid group is expected to make the reduction of the isoquinoline ring occur at less negative potentials compared to the unsubstituted parent molecule. The oxidation processes, which are generally more difficult for isoquinolines, would also be influenced by these substituents. pharmaguideline.com

The redox processes are often pH-dependent, particularly due to the presence of the nitrogen atom in the heterocyclic ring and the carboxylic acid group. researchgate.net Therefore, performing CV experiments across a range of pH values can provide insights into the role of protons in the electron transfer mechanisms. researchgate.net From the voltammogram, key parameters such as the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc) can be determined. The reversibility of the redox process can be assessed from the separation of the peak potentials (ΔEp = Epa - Epc) and the ratio of the peak currents (Ipa/Ipc). researchgate.net

Table 4: Hypothetical Parameters from a Cyclic Voltammetry Experiment

| Parameter | Description | Significance |

|---|---|---|

| Epa (Anodic Peak Potential) | Potential at which the maximum oxidation current is observed. | Indicates the potential required to oxidize the compound. |

| Epc (Cathodic Peak Potential) | Potential at which the maximum reduction current is observed. | Indicates the potential required to reduce the compound. |

| Ipa (Anodic Peak Current) | Maximum current measured during the oxidation scan. | Proportional to the concentration of the analyte and the rate of the redox reaction. |

| Ipc (Cathodic Peak Current) | Maximum current measured during the reduction scan. | Proportional to the concentration of the analyte and the rate of the redox reaction. |

| ΔEp (Epa - Epc) | Difference between anodic and cathodic peak potentials. | Provides information on the reversibility of the electron transfer process. |

Advanced Titrimetric Methods for Acid-Base Properties in Complex Media

Titrimetry provides a direct and accurate means of determining the acid-base properties of a compound, specifically its acid dissociation constant (pKa). The pKa value is a critical parameter that influences a molecule's solubility, lipophilicity, and interaction in biological systems. For a compound like this compound, which has both a weakly basic nitrogen atom and an acidic carboxylic acid group, determining these constants is essential.

Due to the often limited aqueous solubility of complex organic molecules, traditional aqueous titrations may not be feasible. gfschemicals.com In such cases, advanced titrimetric methods in non-aqueous or mixed-solvent systems are employed. vsmu.bysips.org.in Potentiometric titration is a highly precise and commonly used technique for pKa determination. ecetoc.orgdergipark.org.tr It involves monitoring the pH of the solution with a calibrated electrode as a titrant of known concentration is added. ecetoc.org

The use of non-aqueous solvents can enhance the acidity or basicity of a weak analyte relative to water, resulting in sharper, more easily detectable titration endpoints. vsmu.by For the titration of the carboxylic acid function (an acidic substance), a protophilic solvent (e.g., dimethylformamide) and a strong base titrant (e.g., tetrabutylammonium (B224687) hydroxide) can be used. vsmu.by

When mixed solvents (e.g., methanol-water) are used, the apparent pKa value is determined in that specific medium. dergipark.org.tr To estimate the pKa value in a purely aqueous solution, extrapolation methods, such as the Yasuda-Shedlovsky procedure, can be applied. ecetoc.org These methods involve determining the pKa at several co-solvent concentrations and extrapolating the results to zero co-solvent concentration.

The data from a potentiometric titration is plotted as pH versus the volume of titrant added, generating a sigmoidal curve. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the analyte. nih.gov

Table 5: Illustrative pKa Determination in Different Media

| Method | Solvent System | Result |

|---|---|---|

| Potentiometric Titration | 50:50 Methanol:Water | Apparent pKa |

| Potentiometric Titration | Dimethylformamide (DMF) | Relative acidity endpoint |

| Yasuda-Shedlovsky Extrapolation | Multiple Methanol:Water ratios | Aqueous pKa (extrapolated) |

Applications in Synthetic Chemistry As a Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The strategic placement of the chloro and carboxylic acid groups on the isoquinoline (B145761) core makes 3-chloroisoquinoline-6-carboxylic acid an ideal precursor for synthesizing more elaborate heterocyclic systems. The chloro group is particularly amenable to substitution via transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Detailed research findings have demonstrated the successful application of palladium-catalyzed reactions for this purpose. For instance, the Suzuki-Miyaura coupling allows for the reaction of the C-3 chloro position with various organoboron compounds, such as boronic acids or their esters. organic-chemistry.orgwikipedia.orglibretexts.org This reaction facilitates the introduction of a wide range of aryl and heteroaryl substituents, leading to the formation of complex biaryl structures. Similarly, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-nitrogen bond between the C-3 position of the isoquinoline and a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This method is instrumental in synthesizing 3-aminoisoquinoline derivatives, which are key components of many biologically active compounds.

The carboxylic acid group at the C-6 position provides another site for diversification. It can be readily converted into other functional groups, such as esters, amides, or acyl chlorides. These derivatives can then participate in further transformations. For example, an amide formed from the carboxylic acid could undergo an intramolecular cyclization with a substituent introduced at the C-3 position, leading to the formation of novel fused polycyclic heterocyclic systems. mdpi.com This sequential functionalization strategy—modifying the chloro group first, followed by transformation of the carboxylic acid—is a powerful approach to building molecular complexity. nih.gov

| Reaction Type | Coupling Partner | Resulting Structure at C-3 | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C-C Bond (e.g., 3-Phenylisoquinoline) | Creates complex biaryl and heterobiaryl systems. nih.govharvard.edu |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N Bond (e.g., 3-Anilinoisoquinoline) | Synthesizes diverse 3-aminoisoquinoline derivatives. organic-synthesis.comyoutube.com |

Role in Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgorganic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. tcichemicals.com

This compound is an ideal candidate for use in MCRs that utilize a carboxylic acid component. The Ugi four-component reaction (Ugi-4CR) is a prime example. nih.govnih.gov In a typical Ugi reaction, a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form a complex α-acylamino amide.

By employing this compound in an Ugi-4CR, the entire functionalized isoquinoline scaffold can be incorporated into a larger, more complex molecule in a single step. The resulting product would possess a backbone derived from the other three components, with the 3-chloroisoquinoline-6-carboxamide moiety attached. This strategy allows for the rapid generation of molecular complexity, creating intricate structures that would otherwise require lengthy, multi-step syntheses. The chloro group at the C-3 position would remain intact during the MCR, providing a reactive handle for subsequent post-Ugi modifications, such as cross-coupling reactions, further enhancing the structural diversity of the products.

| Component 1 (Carboxylic Acid) | Component 2 (Amine) | Component 3 (Carbonyl) | Component 4 (Isocyanide) | Resulting Product Core Structure |

|---|---|---|---|---|

| This compound | Amine (e.g., Benzylamine) | Aldehyde (e.g., Isobutyraldehyde) | Isocyanide (e.g., tert-Butyl isocyanide) | α-(3-Chloroisoquinoline-6-carboxamido)-N-tert-butyl-N-benzyl-isovaleramide |

Precursor for the Synthesis of Natural Product Analogues and Advanced Intermediates

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural basis for a wide array of alkaloids with potent biological activities. researchgate.net this compound serves as a crucial precursor for the synthesis of analogues of these natural products and as an advanced intermediate in the preparation of complex molecular targets. google.com

As a precursor for natural product analogues, the compound provides a modifiable template. The chloro and carboxylic acid groups act as points of attachment for various side chains and functional groups, allowing chemists to systematically alter the structure of a parent natural product. This is essential for structure-activity relationship (SAR) studies, where researchers explore how different chemical modifications affect the biological activity of a compound. For example, by replacing the chloro group with substituents found in different isoquinoline alkaloids, novel analogues can be created and evaluated for improved potency or altered pharmacological profiles.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for synthesizing isoquinoline (B145761) frameworks often involve multiple steps, harsh conditions, and the use of expensive or toxic reagents. niscpr.res.in The future of synthesizing 3-chloroisoquinoline-6-carboxylic acid lies in the adoption of greener and more sustainable chemical practices. tandfonline.com

Key areas for exploration include:

Transition-Metal-Catalyzed C-H Activation: This strategy is a powerful and efficient method for constructing heterocyclic compounds. mdpi.com Research into rhodium(III), palladium, ruthenium(II), and cobalt-catalyzed C-H activation/annulation reactions could lead to more direct and atom-economical syntheses of the isoquinoline core. mdpi.comacs.orgrsc.orgnih.govresearchgate.net Such methods often proceed under milder conditions and can reduce the need for pre-functionalized starting materials. mdpi.comchemistryviews.org Some modern approaches even utilize air as the sole oxidant in an aqueous medium, significantly improving the environmental profile of the synthesis. rsc.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and reduced waste. sci-hub.sedurham.ac.uk Applying flow technology to the synthesis of this compound could enable safer handling of hazardous intermediates and facilitate scalable, automated production. durham.ac.ukuc.pt

Biocatalysis: The use of enzymes, or "biocatalysts," presents a highly promising green alternative. rsc.org Enzymes like norcoclaurine synthase (NCS) can catalyze Pictet-Spengler reactions to form tetrahydroisoquinolines enantioselectively. nih.gov While a key limitation can be the substrate specificity of enzymes, exploring and engineering enzymes with broader substrate scope could provide a biocatalytic route to key precursors of this compound. rsc.orgnih.govnumberanalytics.com

Expansion of Derivatization Libraries for High-Throughput Screening in Novel Target Identification

The this compound scaffold is a valuable starting point for creating a diverse range of molecules for drug discovery. nih.gov To uncover new biological targets and therapeutic applications, it is essential to expand the library of its derivatives for high-throughput screening (HTS). wikipedia.org

Future efforts should concentrate on:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different but structurally related compounds. wikipedia.orggoogle.com By employing solid-phase synthesis techniques, diverse functional groups can be systematically introduced at various positions on the isoquinoline ring. google.comgoogle.com This creates a large library of compounds that can be screened for activity against a wide array of biological targets. acs.org

Multi-component Reactions: Designing one-pot, multi-component reactions is an efficient strategy for generating molecular diversity. These reactions combine three or more starting materials in a single step to form a complex product, which is ideal for rapidly building libraries of isoquinoline derivatives. acs.org

Parallel Synthesis: This technique, often facilitated by flow chemistry, enables the simultaneous synthesis of a large number of individual compounds in separate reaction vessels. durham.ac.uk This approach is highly effective for creating focused libraries of derivatives for structure-activity relationship (SAR) studies.

Deeper Mechanistic Understanding of Biological Interactions through Integrated Omics Approaches

To move beyond simply identifying that a compound is active and to understand how it works, modern systems biology tools are indispensable. nygen.iomdpi.com An integrated "multi-omics" approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how derivatives of this compound affect biological systems. nygen.ionih.govnashbio.com

Key research avenues include:

Target Identification and Validation: Metabolomics and proteomics are powerful tools for identifying the specific protein targets of a drug candidate. nih.govmonash.edu For instance, changes in the cellular metabolome after treatment can point to the inhibition or activation of a specific enzyme or pathway. nih.gov Comparing the proteomic and metabolomic profiles of cells treated with a compound to those with known gene knockouts can help pinpoint its mechanism of action. nih.govfrontiersin.org

Pathway Analysis: Integrated omics data can be used to construct detailed maps of the molecular pathways and networks that are perturbed by a compound. nih.govnih.govqiagenbioinformatics.com This allows researchers to understand not only the primary target but also any off-target effects, which is crucial for predicting both efficacy and potential side effects. nygen.io

Biomarker Discovery: By analyzing the multi-omics data from cells or organisms that respond differently to a treatment, researchers can identify biomarkers that predict a drug's effectiveness. nashbio.com This is a cornerstone of precision medicine, aiming to match the right drug to the right patient. nygen.io

Exploration of Novel Chemical Reactivity and Catalysis Involving the Isoquinoline Core

The this compound molecule is not just a building block for pharmaceuticals; its unique structure also holds potential for novel applications in chemical synthesis and catalysis. researchgate.net

Future research should investigate:

Catalyst Development: The isoquinoline ring system itself can act as a ligand in transition metal catalysis. bohrium.com The specific electronic properties conferred by the chlorine and carboxylic acid substituents could be harnessed to develop new, highly selective catalysts for a variety of organic transformations.

Novel Cross-Coupling Reactions: The chlorine atom at the C-3 position is a reactive handle that can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.gov Exploring new and unconventional coupling partners could lead to the synthesis of novel molecular architectures with unique properties.

Dearomatization Strategies: Recent research has shown that isoquinolines can undergo temporary dearomatization to allow for functionalization at otherwise unreactive positions, such as C-4. acs.org Exploring these types of reactions with the this compound core could provide access to a new range of structurally complex and three-dimensional molecules.

Q & A

Q. What are the established synthetic routes for 3-Chloroisoquinoline-6-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted precursors or functional group interconversion. Key steps include:

- Cyclization: Friedländer annulation using acid catalysts (e.g., acetic acid at 120°C) to form the isoquinoline core. Chlorination at position 3 may require halogenating agents like PCl₅ .

- Carboxylic Acid Formation: Oxidation of methyl groups or nitrile hydrolysis. KMnO₄ under acidic conditions (70–90°C) is effective but requires precise temperature control to avoid side reactions .

Critical Factors:

- Reagent Stoichiometry: Excess chlorinating agents may produce di-/tri-substituted by-products.

- Purification: Use polar solvent gradients (ethyl acetate/hexane) to isolate the product from polar impurities .

Table 1: Synthetic Approaches and Yields

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedländer Annulation | Acetic acid, 120°C, 8h | 45–55 | |

| Halogenation-Oxidation | PCl₅, followed by KMnO₄/H⁺ | 60–68 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry via coupling patterns (e.g., aromatic protons at positions 3 and 6). Chlorine’s electronegativity deshields adjacent protons, causing distinct shifts .

- FT-IR: Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm acid functionality .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (C₁₀H₆ClNO₂, MW 207.61 g/mol) .

Best Practices:

- Use deuterated DMSO for NMR to enhance solubility.

- Compare spectral data with structurally similar compounds (e.g., 7-chloroisoquinoline-3-carboxylic acid) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity of this compound derivatives?

Methodological Answer: Contradictions often arise from:

Compound Purity: Residual solvents or isomers (e.g., 1-chloro vs. 3-chloro derivatives) skew results. Use HPLC (≥95% purity threshold) and 2D NMR for validation .

Assay Variability: Differences in cell lines or solvent carriers (e.g., DMSO concentration) affect IC₅₀ values. Standardize protocols per CLSI guidelines .

Structural Misassignment: Verify chlorine positioning via X-ray crystallography or NOESY experiments .

Recommendations:

- Replicate studies with independently synthesized batches.

- Cross-validate with computational docking to align bioactivity with binding affinity trends .

Q. What strategies optimize regioselectivity in halogenated isoquinoline syntheses?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., methoxy groups) to steer electrophilic chlorination to position 3. Remove via hydrolysis post-reaction .

- Metal Catalysis: Pd-catalyzed C–H activation enables site-specific halogenation. Use ligands like PPh₃ to enhance selectivity .

Table 2: Regioselectivity in Halogenation

| Substrate | Catalyst/Conditions | Position 3 Selectivity (%) | Reference |

|---|---|---|---|

| Isoquinoline-6-carboxylic acid | Pd(OAc)₂, PPh₃, Cl₂ | 85 | |

| Unsubstituted isoquinoline | FeCl₃, 80°C | 40 |

Key Insight:

Electron-withdrawing groups (e.g., carboxylic acid) enhance para-directing effects, favoring position 3 chlorination .

Q. How can computational methods enhance the design of this compound derivatives?

Methodological Answer:

- DFT Calculations: Predict reaction pathways for chlorination/oxidation steps. Optimize transition states to reduce energy barriers .

- Molecular Docking: Screen derivatives against target proteins (e.g., bacterial enzymes) to prioritize synthesis. Use AutoDock Vina with rigorous scoring functions .

Workflow:

Generate derivative libraries using software like ChemAxon.

Filter for drug-likeness (Lipinski’s rules).

Validate top candidates with MD simulations to assess binding stability .

Note on Evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.